rac-5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]pentanoic acid
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Overview
Description
rac-5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]pentanoic acid: is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]pentanoic acid involves multiple steps, typically starting with the formation of the tricyclic core. This is followed by the introduction of the oxo and diazatricyclo groups under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rac-5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]pentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its tricyclic structure can mimic certain natural products, making it useful for probing biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Industrially, the compound can be used in the development of new materials and chemical processes. Its stability and reactivity profile make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of rac-5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
- N-[(1R,9S)-6-Oxo-11-(2-pyrimidinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-5-yl]-4-(trifluoromethyl)benzamide
- 3-({(1R,9S)-6-Oxo-5-[(phenoxyacetyl)amino]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl}carbonyl)benzoic acid
Uniqueness: rac-5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]pentanoic acid is unique due to its specific tricyclic structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(4-2-6-16(21)22)17-8-11-7-12(10-17)13-3-1-5-15(20)18(13)9-11/h1,3,5,11-12H,2,4,6-10H2,(H,21,22)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASWLHVGCNLLJG-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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